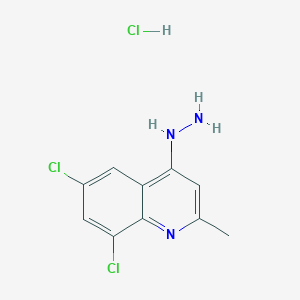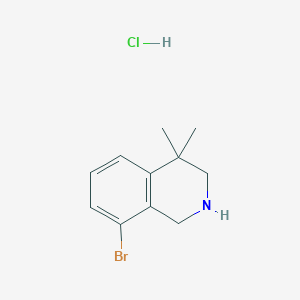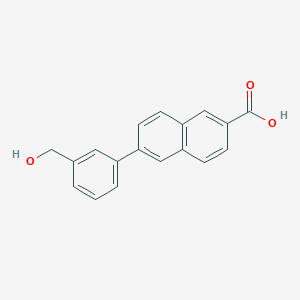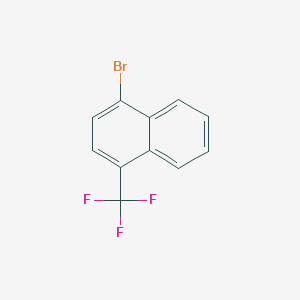![molecular formula C18H20N2O B11844408 N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide CAS No. 651733-99-2](/img/structure/B11844408.png)
N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide typically involves the condensation of an aromatic amine with a suitable acylating agent. One common method involves the reaction of 3,5-dimethylaniline with phthalic anhydride to form the isoindoline core, followed by acetylation to introduce the acetamide group. The reaction conditions often include the use of a solvent such as toluene or ethanol, and a catalyst like sulfuric acid or acetic anhydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions (e.g., acidic or basic medium, elevated temperatures).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial applications.
Mécanisme D'action
The mechanism of action of N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to trigger specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dimethylphenyl)isoindoline
- N-(2,5-Dimethylphenyl)isoindolin-5-yl)acetamide
- N-(2,3-Dimethylphenyl)isoindolin-5-yl)acetamide
Uniqueness
N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the acetamide group. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
651733-99-2 |
|---|---|
Formule moléculaire |
C18H20N2O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
N-[2-(3,5-dimethylphenyl)-1,3-dihydroisoindol-5-yl]acetamide |
InChI |
InChI=1S/C18H20N2O/c1-12-6-13(2)8-18(7-12)20-10-15-4-5-17(19-14(3)21)9-16(15)11-20/h4-9H,10-11H2,1-3H3,(H,19,21) |
Clé InChI |
QTUVLGFZCFEDAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N2CC3=C(C2)C=C(C=C3)NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844328.png)


![tert-butyl N-methyl-N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B11844358.png)
![N,N-Dimethyl-3-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanamide](/img/structure/B11844377.png)
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate](/img/structure/B11844391.png)


![3-Pyridinecarboxylic acid, 6-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B11844413.png)
![6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B11844419.png)




